2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromomethyl and nitro functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by nitration. The bromomethyl group can be introduced using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols,
Properties
CAS No. |
917910-80-6 |
---|---|
Molecular Formula |
C9H7BrN4O2 |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-[4-(bromomethyl)pyrazol-1-yl]-5-nitropyridine |
InChI |
InChI=1S/C9H7BrN4O2/c10-3-7-4-12-13(6-7)9-2-1-8(5-11-9)14(15)16/h1-2,4-6H,3H2 |
InChI Key |
XROWQKBXYBXPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.